p-O-t-Boc-benzyl Alcohol
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Overview
Description
p-O-t-Boc-benzyl Alcohol: is a specialized chemical compound with the molecular formula C13H16O6 and a molecular weight of 268.26 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its solid physical state and solubility in solvents such as acetone, chloroform, and ethyl acetate .
Mechanism of Action
Target of Action
It’s worth noting that the compound is a specialty product used in proteomics research .
Mode of Action
It’s known that the compound contains a tert-butyloxycarbonyl (boc) group . The Boc group is a protecting group used in organic synthesis, particularly for amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that p-O-t-Boc-benzyl Alcohol may interact with its targets through the Boc group, possibly protecting amines during biochemical reactions.
Biochemical Pathways
For instance, primary amines can accommodate two such groups, and products containing one or two Boc-groups resulting from dual protection of amines and amides have various applications .
Pharmacokinetics
It’s known that the compound is solid at room temperature, soluble in acetone, chloroform, and ethyl acetate, and should be stored at 4°c . Its molecular weight is 268.26 .
Result of Action
It’s known that benzyl alcohol, a related compound, inhibits lice from closing their respiratory spiracles, causing the lice to asphyxiate
Action Environment
It’s known that the compound is stable under normal temperatures and pressures . Additionally, it’s soluble in acetone, chloroform, and ethyl acetate, suggesting that its action may be influenced by the presence of these solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of p-O-t-Boc-benzyl Alcohol typically involves the protection of the hydroxyl group of benzyl alcohol using tert-butyloxycarbonyl (Boc) groups. This protection is achieved through the reaction of benzyl alcohol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: p-O-t-Boc-benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding benzyl ether.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like benzyl bromide and benzyl trichloroacetimidate are employed for substitution reactions.
Major Products:
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl ether.
Substitution: Various benzyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, p-O-t-Boc-benzyl Alcohol is used as a protecting group for alcohols and amines. It helps in preventing unwanted reactions during multi-step synthesis processes .
Biology: In biological research, the compound is used in the synthesis of peptides and proteins. It helps in protecting functional groups during the synthesis of complex biomolecules .
Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals. It aids in the synthesis of drug molecules by protecting reactive groups .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and resins .
Comparison with Similar Compounds
Benzyl Alcohol: A simpler compound without the Boc protection.
tert-Butyl Alcohol: Another alcohol with a tert-butyl group but lacking the benzyl moiety.
Benzyl Bromide: A benzyl derivative used in substitution reactions.
Uniqueness: p-O-t-Boc-benzyl Alcohol is unique due to its dual functionality as both a benzyl and a Boc-protected compound. This dual functionality makes it highly versatile in synthetic chemistry, allowing for selective protection and deprotection of functional groups .
Properties
IUPAC Name |
tert-butyl [4-(hydroxymethyl)phenoxy]carbonyl carbonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-13(2,3)19-12(16)18-11(15)17-10-6-4-9(8-14)5-7-10/h4-7,14H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZUUZFITNQYGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC(=O)OC1=CC=C(C=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408885 |
Source
|
Record name | p-O-t-Boc-benzyl Alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887353-38-0 |
Source
|
Record name | C-(1,1-Dimethylethyl) C′-[4-(hydroxymethyl)phenyl] dicarbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887353-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-O-t-Boc-benzyl Alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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